molecular formula C6H5Br2NO B083749 2-Amino-4,6-dibromophenol CAS No. 10539-14-7

2-Amino-4,6-dibromophenol

Cat. No. B083749
CAS RN: 10539-14-7
M. Wt: 266.92 g/mol
InChI Key: UFWSOGOVXJBJDP-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromophenol is a chemical compound of interest in various scientific studies. It is related to aromatic compounds and has been explored in different contexts, including its synthesis, molecular structure analysis, and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For instance, a study discussed the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, a compound similar to 2-Amino-4,6-dibromophenol, using amino benzoic acid as a raw material through a series of reactions including bromination, diazo, and hydrolysis (Feng Yu-chuan, 2012).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds, such as 2-aminophenols, reveal complex interactions and bonding patterns. For example, the crystal structure of 2-aminophenol was redetermined to confirm the nature of intermolecular hydrogen bonding (J. Korp et al., 1981).

Chemical Reactions and Properties

2-Amino-4,6-dibromophenol and related compounds participate in various chemical reactions. One study highlighted the reactivity of 2-aminophenols in ring cleavage reactions, offering insights into the mechanisms involved in these processes (G. Dong et al., 2016).

Physical Properties Analysis

The physical properties of related compounds such as 2-aminophenols have been studied, with a focus on crystal structures and intermolecular interactions. These studies provide a deeper understanding of the physical characteristics of these compounds (Venu R. Vangala et al., 2003).

Chemical Properties Analysis

The chemical properties of 2-Amino-4,6-dibromophenol-like compounds are diverse. Research has explored various aspects, including the synthesis and membrane-protective activity of derivatives, indicating a range of chemical behaviors and potential applications (E. V. Buravlev et al., 2017).

Scientific Research Applications

  • Antibacterial Activity : A derivative, 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, demonstrated potent in-vitro antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) (Shridhar et al., 2009).

  • Enzymatic Reactions and Biodegradation : Studies on Pseudomonas species revealed the purification and catalytic properties of 2-Aminophenol 1,6-Dioxygenase, an enzyme involved in aromatic ring cleavage, providing insights into biochemical pathways for degradation of aromatic compounds (Takenaka et al., 1997).

  • Marine Ecology : 2,6-Dibromophenol, a closely related compound, was isolated from the marine enteropneust Balanoglossus biminiensis, indicating its presence in marine ecosystems and potential ecological roles (Ashworth & Cormier, 1967).

  • Environmental Toxicology : The environmental concentrations and toxicology of related compounds like 2,4,6-Tribromophenol have been extensively studied, providing insights into their ubiquity in the environment and potential health impacts (Koch & Sures, 2018).

  • Mechanistic Insights in Biochemistry : Quantum mechanical/molecular mechanical (QM/MM) studies on enzymes like 2-Aminophenol 1,6-dioxygenase offer deep insights into the mechanisms of aromatic ring cleavage, a crucial reaction in organic chemistry and biochemistry (Dong et al., 2016).

  • Pharmaceutical Research : Derivatives of 2-Amino-4,6-di-tert-butylphenol have been studied for their effects on the viability and functional state of human peripheral blood lymphocytes, indicating potential immunomodulatory activities and applications in antiviral therapy (Nizheharodava et al., 2020).

Safety And Hazards

2-Amino-4,6-dibromophenol is harmful if swallowed, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

While specific future directions for 2-Amino-4,6-dibromophenol are not mentioned in the search results, bromophenols derived from brominated flame retardants in human environments have been found in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .

properties

IUPAC Name

2-amino-4,6-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWSOGOVXJBJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326082
Record name 2-amino-4,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dibromophenol

CAS RN

10539-14-7
Record name 10539-14-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 89 g. of 2-nitro-4,6-dibromo-phenol, 270 ml. of methyl alcohol, 50ml. of 30% NaOH aqueous solution and 2,400 ml. of demineralized water was heated up to 50°-55° C., obtaining a yellow solution. To this solution, 178 g. of Na2S2O3 were added in small portions, by keeping the temperature at 50° C. The reaction mixture was then stirred for 30 minutes by keeping the temperature at 65° C. and finally for 30 minutes at room temperature. By cooling, 44.2 g. of 2-amino-4,6-dibromo-phenol were obtained, having a melting point equal to 89°-92° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
PH Bacher, LC Raiford - Proceedings of the Iowa Academy of …, 1943 - scholarworks.uni.edu
Raiford and coworkers (1) have proved by a long series of experiments that when two acyl radicals, R-Ć= O and R'-Ć= O, are introduced into an ortho aminophenol only one mixed …
Number of citations: 2 scholarworks.uni.edu
NA - The Journal of Organic Chemistry, 1945 - ACS Publications
Such was the dedicatory statement in JC Colbert’s “Laboratory Technique of Organic Chemistry.” 1 The death of Professor L. Chas. Raiford on January 8, 1944, at the age of seventy-…
Number of citations: 0 pubs.acs.org
LC Raiford, JR Couture - Journal of the American Chemical …, 1924 - ACS Publications
Previous reports from this Laboratory have shown (1) that when an o-acetylaminophenol is benzoylated by the Schotten-Baumann method, the benzoyl radical goes to nitrogen while …
Number of citations: 10 pubs.acs.org
LC Raiford, CE Greider - Journal of the American Chemical …, 1924 - ACS Publications
It has been shown1 that when 2-acetylaminophenol is benzoylated by the Schotten-B aumann reaction, the benzoyl radical is attached to nitrogen while acetyl migrates to oxygen. In …
Number of citations: 6 pubs.acs.org
LC Raiford - Journal of the American Chemical Society, 1919 - ACS Publications
During the course of a research now in progress in this laboratory, the purpose of which is the study of the steric relations: involved in the acylation of aminophenols, it became …
Number of citations: 13 pubs.acs.org
TR Kelly, A Echavarren… - The Journal of Organic …, 1983 - ACS Publications
3 et al., 2 it appeared that the minor modification of sub-stituting a chlorination step for the bromination step in eq 1 would provide the desired 1. Indeed this alteration did afford a …
Number of citations: 19 pubs.acs.org
HP Lankelma - 1925 - books.google.com
NO VIMU went to oxygen, although the possibility of preparing the isomeric derivative by introduction of the radicals in the reverse order was not always tested. When rearrangement …
Number of citations: 2 books.google.com
RT Coutts, KW Hindmarsh - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
REACTION OF SODIUM o-NITROPHENOLATES WITH ETHYL 2-BROMO-2-CYANOACETATE Page 1 CANADIAN JOURNAL OF CHEMISTRY. VOL. 44. 1986 TABLE I1 Percentage …
Number of citations: 4 cdnsciencepub.com
R Koshiura, Y Kagotani, T Ujiie - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
The urinary metabolic end-products of meprobamate (2-methyl-2-propyl-1, 3-propan-ediol dicarbamate) in rabbits and dogs were studied. They were isolated and characterized as keto-…
Number of citations: 6 www.jstage.jst.go.jp
LC Raiford, J Linsk - Journal of the American Chemical Society, 1945 - ACS Publications
By Harold P. Klug and George W. Sears, Jr. In the studies of halogen complexes with certain elements under way in this Laboratory, potas-sium tetrachlorozincate, KjZnCL, was investi-…
Number of citations: 5 pubs.acs.org

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